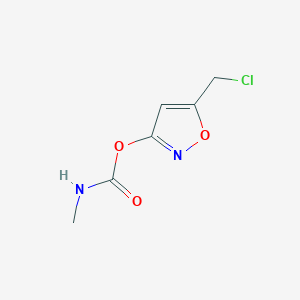
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is of particular interest due to its unique structure, which combines the isoxazole ring with a chloromethyl group and an N-methylcarbamate moiety.
Applications De Recherche Scientifique
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of carbamate compounds, such as 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, are often enzymes in the nervous system, specifically acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .
Mode of Action
Carbamates inhibit the activity of acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic neuron . The overstimulation can result in a range of effects, from twitching and tremors to paralysis and death, depending on the dose and the organism .
Biochemical Pathways
The inhibition of acetylcholinesterase by carbamates affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . The overstimulation caused by the accumulation of acetylcholine can disrupt these processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carbamates like this compound can vary. Carbamates are generally well absorbed by ingestion, inhalation, and dermal exposure . They are distributed throughout the body and are metabolized primarily in the liver . The metabolites are usually excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system . This can cause a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome), as well as muscle weakness, breathing difficulties, and seizures .
Action Environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain soil types can enhance the degradation of carbamates, reducing their persistence in the environment . Temperature, humidity, and pH can also affect the stability and efficacy of these compounds . Furthermore, the presence of other chemicals can influence the toxicity of carbamates .
Orientations Futures
Analyse Biochimique
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity
Cellular Effects
Studies on related N-methylcarbamate compounds suggest that they can influence various cellular processes . These compounds can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that N-methylcarbamates can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related N-methylcarbamate compounds suggest that their effects can change over time . These compounds can exhibit varying degrees of stability and degradation, and their long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can vary with different dosages in animal models . Studies on related N-methylcarbamate compounds have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . It can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that N-methylcarbamates can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Studies on related N-methylcarbamate compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-(chloromethyl)-3-isoxazole with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Another approach involves the use of carbamoyl chlorides, which react with 5-(chloromethyl)-3-isoxazole in the presence of a base to form the desired carbamate. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the carbamate linkage.
Major Products Formed
Substitution Reactions: Products include substituted isoxazoles where the chloromethyl group is replaced by other functional groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide with a similar mechanism of action.
Uniqueness
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is unique due to its combination of the isoxazole ring and the chloromethyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other carbamate compounds.
Propriétés
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-6(10)11-5-2-4(3-7)12-9-5/h2H,3H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYVZOKFXZYGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=NOC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)
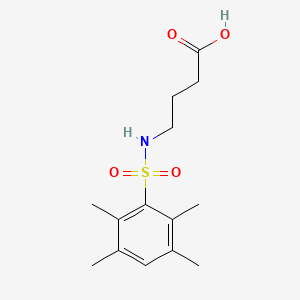
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)
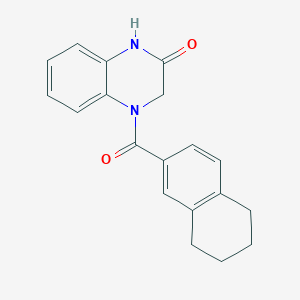
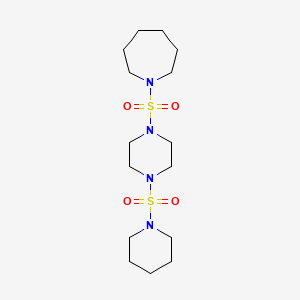
![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)
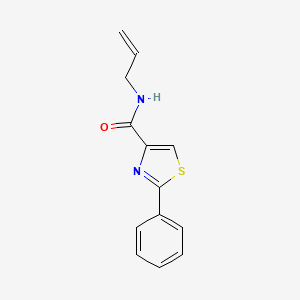
![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)
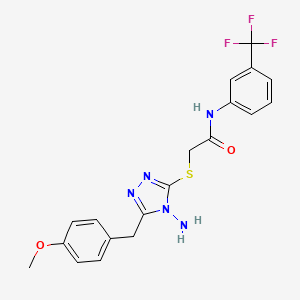
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2923792.png)
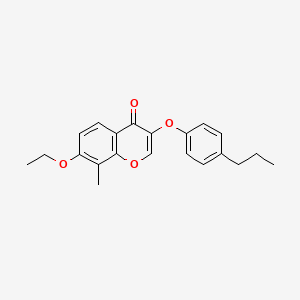
![(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)
